molecular formula C5H8BrN B1444312 2-(Bromomethyl)butanenitrile CAS No. 1275469-70-9

2-(Bromomethyl)butanenitrile

Cat. No. B1444312
M. Wt: 162.03 g/mol
InChI Key: MYGHSIUWISNFEI-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)butanenitrile” is a chemical compound with the CAS Number: 1275469-70-9 . It has a molecular weight of 162.03 and its IUPAC name is 2-(bromomethyl)butanenitrile .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)butanenitrile can be achieved through various methods. One such method involves the reaction of halogenoalkanes with cyanide ions . This reaction is a type of nucleophilic substitution known as an SN2 reaction . Another synthetic method involves the dehydration of amides .


Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)butanenitrile is 1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Chemical Reactions Analysis

Chemical reactions involving 2-(Bromomethyl)butanenitrile can include substitution reactions with cyanide ions . In these reactions, the bromine atom in the halogenoalkane is replaced by a -CN group, producing a nitrile .


Physical And Chemical Properties Analysis

2-(Bromomethyl)butanenitrile is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Amino Sugars and Related Compounds : 2-(Bromomethyl)butanenitrile has been utilized in the synthesis of amino sugars such as N-benzoyl-L-daunosamine and -L-acosamine. This involves a series of reactions including coupling with nitriles, acetylation, hydrogenation, hydrolysis, and benzoylation (Hiyama, Kobayashi, & Nishide, 1987).

  • Production of Aziridine Derivatives : Research has shown that 2-(Bromomethyl)butanenitrile can be used to create aziridine derivatives, which are important in organic chemistry for their reactivity and potential in synthesizing various compounds (D’hooghe, Mangelinckx, Persyn, Van Brabandt, & de Kimpe, 2006).

  • Creation of Butanetriol : This compound has been used in the design and construction of a non-natural malate to 1,2,4-butanetriol pathway, demonstrating its role in innovative biosynthetic approaches (Li, Cai, Li, & Zhang, 2014).

  • Development of Electrochemical Processes : 2-(Bromomethyl)butanenitrile has been used in the electrochemical carboxylation of certain compounds, showcasing its utility in electrochemical synthesis methods (Senboku, Fujimura, Yoshikawa, Suginome, & Tokuda, 1998).

  • Study of Molecular Conformations : The molecule has been studied to understand its conformation in different states (gas, liquid, glass, and crystalline) and its relation to the stability of glass states (Ishii, Nakayama, Koyama, Yokoyama, & Ohashi, 1997).

Safety And Hazards

The safety information for 2-(Bromomethyl)butanenitrile indicates that it is associated with several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound is flammable and may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

2-(bromomethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHSIUWISNFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Bellenie, KMJ Cheung, A Varela… - Journal of Medicinal …, 2020 - ACS Publications
Deregulation of the transcriptional repressor BCL6 enables tumorigenesis of germinal center B-cells, and hence BCL6 has been proposed as a therapeutic target for the treatment of …
Number of citations: 45 pubs.acs.org

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